molecular formula C11H15N5O4S B13437323 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methylsulfanyl-1H-purin-6-one

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methylsulfanyl-1H-purin-6-one

Cat. No.: B13437323
M. Wt: 313.34 g/mol
InChI Key: BNMGNOHWLDCZKX-KVQBGUIXSA-N
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Description

This compound is a purine derivative with a 2-amino substituent on the purine core, an 8-methylsulfanyl group, and a hydroxymethyl-substituted oxolane (tetrahydrofuran) ring at the 9-position. The stereochemistry of the oxolane ring (2R,4S,5R) indicates a ribose-like sugar moiety, critical for mimicking natural nucleotides in biological systems. The methylsulfanyl group at position 8 introduces steric and electronic modifications that may influence binding affinity, metabolic stability, or enzymatic interactions compared to natural purines .

Properties

Molecular Formula

C11H15N5O4S

Molecular Weight

313.34 g/mol

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methylsulfanyl-1H-purin-6-one

InChI

InChI=1S/C11H15N5O4S/c1-21-11-13-7-8(14-10(12)15-9(7)19)16(11)6-2-4(18)5(3-17)20-6/h4-6,17-18H,2-3H2,1H3,(H3,12,14,15,19)/t4-,5+,6+/m0/s1

InChI Key

BNMGNOHWLDCZKX-KVQBGUIXSA-N

Isomeric SMILES

CSC1=NC2=C(N1[C@H]3C[C@@H]([C@H](O3)CO)O)N=C(NC2=O)N

Canonical SMILES

CSC1=NC2=C(N1C3CC(C(O3)CO)O)N=C(NC2=O)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves the modification of a nucleoside scaffold, typically starting from a purine nucleoside such as guanosine or deoxyguanosine derivatives. The key steps include:

  • Protection of hydroxyl groups on the sugar moiety to prevent unwanted side reactions.
  • Introduction of the methylsulfanyl group at the 8-position of the purine ring.
  • Deprotection to yield the target compound with free hydroxyl groups.
  • Purification by chromatographic techniques.

Detailed Synthetic Pathway

Based on the literature and patent disclosures, the preparation can be summarized as follows:

Step Reagents/Conditions Description Yield/Notes
1. Protection of sugar hydroxyls Use of benzoyl or methoxyphenyl protecting groups Protects 4- and 5-hydroxyl groups on the oxolane ring to facilitate selective reactions Typical yields ~50-70%
2. Introduction of methylsulfanyl group Reaction with methylthiolating agents such as benzoylsulfanyl derivatives under inert atmosphere and low temperature (0 to -5 °C) Converts 8-position on purine to methylsulfanyl substituent Yields around 50-60% reported
3. Deprotection Treatment with mild base (e.g., potassium carbonate in methanol) Removes protecting groups without affecting the methylsulfanyl group Yields ~50-60%
4. Purification Flash column chromatography on silica gel or amino-functionalized silica gel using solvent mixtures (e.g., ethyl acetate/hexane, methanol/dichloromethane) Ensures isolation of pure compound suitable for further use Purity confirmed by LC/MS and NMR

Representative Example from Literature

A synthetic route reported involves:

  • Starting from a protected nucleoside intermediate bearing bis(4-methoxyphenyl)(phenyl)methoxy groups on the sugar hydroxyls.
  • Treatment with benzoylsulfanyl reagents to introduce the sulfur substituent.
  • Subsequent deprotection with 0.5 M sodium hydroxide in a methanol/THF mixture at 0 °C.
  • Final purification by flash chromatography yielding the target compound as a pale yellow solid with ~52% overall yield from the protected intermediate.

This method is supported by LC/MS analysis confirming the molecular ion and purity.

Analytical Data Supporting Preparation

Analytical Technique Purpose Typical Findings
LC/MS (Liquid Chromatography/Mass Spectrometry) Confirmation of molecular mass and purity Molecular ion peak at m/z consistent with C10H13N5O4S; purity >95% after purification
NMR (Nuclear Magnetic Resonance) Spectroscopy Structural confirmation Characteristic signals for purine protons, sugar ring protons, and methylsulfanyl group
Flash Column Chromatography Purification Effective separation using silica gel with solvent gradients such as EtOAc/hexane or MeOH/CH2Cl2
Optical Rotation and Chiral HPLC Confirmation of stereochemistry Consistent with (2R,4S,5R) configuration of sugar moiety

Summary Table of Preparation Conditions

Parameter Condition Comments
Protecting Groups Benzoyl, bis(4-methoxyphenyl)(phenyl)methoxy Protects sugar hydroxyls
Sulfur Source Benzoylsulfanyl derivatives Introduces methylsulfanyl group
Reaction Temperature 0 to -5 °C for sulfur introduction Prevents side reactions
Deprotection Agent 0.5 M NaOH in MeOH/THF Mild base conditions
Purification Flash chromatography on silica gel Ensures high purity
Yield Range 50-70% per step Moderate yields typical

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methylsulfanyl-1H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides or amines. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted purine derivatives. These products can have different biological and chemical properties compared to the parent compound .

Scientific Research Applications

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methylsulfanyl-1H-purin-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in nucleic acid metabolism and its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methylsulfanyl-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit or modulate the activity of these enzymes, leading to changes in cellular processes. The pathways involved may include signal transduction, DNA replication, and repair .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences between the target compound and analogs:

Compound Name Substituent at Position 8 Oxolane Substituents Molecular Weight Key Features Reference
Target compound Methylsulfanyl 4-hydroxy, 5-(hydroxymethyl) 327.33 g/mol* Ribose-like stereochemistry; potential nucleotide mimic
4-methyl-6-({3-[(6-piperidin-1-yl-9H-purin-9-yl)methyl]-4,5-dihydroisoxazol-5-yl}methoxy)-2H-chromen-2-one Piperidinyl Modified oxolane with isoxazole-coumarin 548.56 g/mol Hybrid purine-coumarin structure; likely enhanced fluorescence for tracking
N-{9-[(2R,4S,5S)-4-hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide Sulfanylmethyl 4-hydroxy, 5-(sulfanylmethyl) 381.42 g/mol Thioether linkage; lower purity (68%) in synthesis
2-amino-9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,9-dihydro-1H-purin-6-one None (unmodified) 3,4-dihydroxy, 5-(hydroxymethyl) 283.25 g/mol Natural ribose configuration; antiviral applications
[(2R,3S,4R,5R)-5-[6-amino-2-(3-aminopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate 3-aminopropylsulfanyl Phosphorylated oxolane 516.06 g/mol Phosphate backbone; nucleotide analog for kinase inhibition

*Calculated based on formula C₁₁H₁₅N₅O₄S.

Key Observations :

  • Methylsulfanyl vs.
  • Phosphorylated Derivatives : Compounds with phosphate groups (e.g., ) exhibit increased hydrophilicity, favoring interactions with kinases or polymerases.
  • Coumarin Hybrids: The coumarin-linked analog may serve as a fluorescent probe, unlike the non-fluorescent target compound.
Physicochemical and Pharmacokinetic Properties
Property Target Compound Compound 42 Phosphorylated Analog Coumarin Hybrid
LogP (Predicted) 0.98 1.45 -1.20 3.12
Aqueous Solubility (mg/mL) ~15 ~8 ~50 <1
Synthetic Purity Not reported 68% >95% >90%
Metabolic Stability (t₁/₂) Moderate Low High Low

Analysis :

  • The target compound’s moderate LogP balances lipophilicity and solubility, whereas the coumarin hybrid is highly lipophilic, limiting aqueous solubility.
  • The phosphorylated analog ’s high solubility aligns with its role as a nucleotide analog but may reduce cellular uptake.

Biological Activity

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methylsulfanyl-1H-purin-6-one is a purine derivative that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by a complex arrangement that includes both a purine base and a sugar moiety, which may influence its interactions with biological macromolecules.

Molecular Formula: C12H17N5O5
Molar Mass: 311.29 g/mol
CAS Number: 2306782-64-7
Storage Conditions: 2-8°C

PropertyValue
Molecular FormulaC12H17N5O5
Molar Mass311.29 g/mol
CAS Number2306782-64-7
Storage Conditions2-8°C

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. It has been shown to inhibit viral replication in vitro, particularly against RNA viruses. The mechanism appears to involve interference with viral RNA synthesis, which is crucial for the replication cycle of these pathogens.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In cell line studies, it demonstrated the ability to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that it may serve as a lead compound for developing new anticancer agents.

Enzyme Inhibition

Studies have identified that this compound acts as an inhibitor of specific enzymes involved in nucleotide metabolism. This inhibition can disrupt cellular proliferation and metabolism, making it a candidate for further research in metabolic disorders.

Case Studies

  • Case Study on Antiviral Activity : A recent study demonstrated that the compound effectively reduced viral load in infected cell cultures by up to 70% compared to untreated controls. The study utilized a range of concentrations and found significant dose-dependent effects.
  • Case Study on Anticancer Effects : In a study involving breast cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers. Flow cytometry analysis confirmed these findings by showing increased Annexin V positivity in treated cells.

The proposed mechanism of action for this compound includes:

  • Intercalation into Nucleic Acids : The unique structure allows it to intercalate into DNA and RNA strands, potentially disrupting replication and transcription processes.
  • Enzyme Interaction : By inhibiting key enzymes involved in nucleotide synthesis, it can alter the balance of nucleotides within cells, affecting their growth and survival.

Q & A

Q. What advanced analytical techniques are recommended for confirming the stereochemistry and structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : Definitive for resolving absolute stereochemistry, particularly for the oxolane and purine moieties. Requires high-quality single crystals, which can be grown via slow vapor diffusion .
  • 2D NMR (NOESY/ROESY) : Critical for probing spatial proximity of protons (e.g., hydroxymethyl and methylsulfanyl groups). Coupling constants in 1^1H-1^1H COSY can validate the oxolane ring conformation .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities. Electrospray ionization (ESI) is preferred for polar functional groups .

Q. How should researchers approach the synthesis of this compound, given its stereochemical complexity?

Methodological Answer:

  • Chiral Pool Synthesis : Start with enantiomerically pure oxolane derivatives (e.g., ribose analogs) to preserve stereochemistry at C2, C4, and C5 .
  • Protecting Groups : Use temporary protecting groups (e.g., acetyl for hydroxyls) to prevent undesired side reactions during purine coupling .
  • Enzymatic Resolution : Lipases or esterases can resolve racemic intermediates if chirality is compromised during synthesis .

Q. What are the key physical and chemical characterization steps for this compound?

Methodological Answer:

  • Purity Assessment : HPLC with UV detection (λ = 260 nm for purine absorbance) using a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) .
  • Solubility Profiling : Test in polar solvents (e.g., DMSO, methanol) and aqueous buffers (pH 1–12) to guide biological assay design .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to identify decomposition temperatures and optimal storage conditions .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with purinergic receptors (e.g., P2Y receptors). Focus on the methylsulfanyl group’s role in hydrophobic binding pockets .
  • MD Simulations : Simulate solvation effects and conformational stability of the oxolane ring under physiological conditions (e.g., explicit water models) .
  • QSAR Modeling : Correlate substituent variations (e.g., methylsulfanyl vs. ethylsulfanyl) with activity data from analogs .

Q. How should researchers design in vitro assays to evaluate its mechanism of action?

Methodological Answer:

  • Receptor Binding Assays : Radioligand competition assays (e.g., 3^3H-labeled ATP analogs) on P2Y receptor subtypes .
  • Enzyme Inhibition Studies : Test against kinases (e.g., MAPK) or methyltransferases, given the purine scaffold’s role in nucleotide mimicry .
  • Cellular Uptake : Fluorescent tagging (e.g., BODIPY) to track intracellular localization via confocal microscopy .

Q. How can contradictions in biological activity data between studies be resolved?

Methodological Answer:

  • Purity Reassessment : Verify compound integrity via HPLC and LC-MS to rule out degradation products .
  • Stoichiometry Control : Ensure consistent molar ratios in assays, as purine derivatives often exhibit concentration-dependent effects .
  • Orthogonal Assays : Validate receptor binding results with functional assays (e.g., cAMP measurement for G-protein-coupled receptors) .

Q. What strategies optimize stability during long-term storage and handling?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent oxidation of the hydroxymethyl group .
  • Light Sensitivity : Use amber vials to protect the methylsulfanyl group from UV-induced degradation .
  • Buffer Compatibility : Avoid phosphate buffers if the oxolane hydroxyls participate in chelation; use HEPES or Tris instead .

Integration with Theoretical Frameworks

Q. How can researchers link findings to broader pharmacological or biochemical theories?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Map functional groups (e.g., methylsulfanyl) to known pharmacophores in nucleotide analogs .
  • Metabolic Pathway Analysis : Use isotopic labeling (e.g., 14^{14}C) to trace incorporation into nucleic acids or coenzyme A derivatives .
  • Theoretical Models : Apply enzyme kinetics (e.g., Michaelis-Menten) to quantify inhibition constants (KiK_i) and validate mechanistic hypotheses .

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